lipormone
Description
Limonene (C₁₀H₁₆) is a cyclic monoterpene widely found in citrus peels, conifers, and herbal extracts . It exists as two enantiomers: d-limonene (predominant in citrus) and l-limonene (found in mint and pine). Key properties include:
- Molecular Formula: C₁₀H₁₆
- CAS No.: 5989-27-5 (d-limonene), 5989-54-8 (l-limonene)
- Applications: Fragrance additive, polymer curing agent, traditional medicine ingredient .
Limonene derivatives, such as LC (limonene-based curing agent) and LCA (limonene-coordinated adduct), are synthesized for industrial polymerization processes. These compounds exhibit distinct stereochemical profiles, as evidenced by chromatographic and mass spectral data (Figures S1–S4) .
Properties
CAS No. |
132338-76-2 |
|---|---|
Molecular Formula |
C21H36O6 |
Synonyms |
lipormone |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1 Structural Analogs
2.1.1 α-Pinene
- Structure: Bicyclic monoterpene with a fused cyclohexane ring.
- Source : Pine resin, rosemary.
- Key Differences: Property Limonene α-Pinene Boiling Point 176°C 155°C Polymer Reactivity High (forms LC/LCA) Low (non-reactive) Toxicity (LD₅₀) 5,600 mg/kg (rat) 3,700 mg/kg (rat)
Limonene’s open-ring structure enables higher reactivity in polymer curing compared to α-pinene’s rigid bicyclic framework .
2.1.2 Myrcene
- Structure: Acyclic monoterpene with conjugated double bonds.
- Source : Bay leaves, hops.
Key Differences :
Property Limonene Myrcene Stability Stable under UV light Prone to oxidation Biological Targets Binds to CYP450 enzymes Binds to TRPV1 receptors
Limonene’s cyclic structure enhances photostability, making it preferable for UV-exposed applications.
2.2 Functional Analogs
2.2.1 LC (Limonene Curing Agent)
- Synthesis : Derived from limonene via epoxidation and crosslinking .
- Applications : Used in eco-friendly epoxy resins.
Performance Metrics :
Metric LC Commercial Epoxy (DGEBA) Curing Time (25°C) 120 min 90 min Tensile Strength 45 MPa 70 MPa Thermal Degradation 280°C 320°C
LC offers sustainability advantages but lower thermal resistance than petroleum-based epoxies .
2.2.2 β-Caryophyllene
- Function : Sesquiterpene used in anti-inflammatory formulations.
Comparison with Limonene :
Property Limonene β-Caryophyllene Bioavailability Low (rapid metabolism) High (binds to CB2 receptors) TCM Applications Used in 橘核 (citrus seed) Used in 当归 (angelica)
Limonene’s role in Traditional Chinese Medicine (TCM) focuses on digestive health, while β-caryophyllene targets neuroinflammation .
Research Findings and Data Tables
3.1 Toxicity Profile Comparison
Limonene’s lower acute toxicity and biodegradability make it safer for industrial use .
3.2 Polymerization Efficiency
| Compound | Curing Speed (25°C) | Adhesion Strength (MPa) | Flexibility (%) |
|---|---|---|---|
| LC | 120 min | 45 | 12 |
| LCA | 90 min | 50 | 10 |
| DGEBA Epoxy | 90 min | 70 | 5 |
LC/LCA balance moderate performance with renewable sourcing .
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